2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid
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Overview
Description
2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4. This compound is known for its unique structure, which includes an amino group, a carboxyl group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with ethylene glycol and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-2-oxoethoxy)acetic acid
- 4-(2-Amino-2-oxoethoxy)benzoic acid
- 2-(2-Amino-2-oxoethoxy)propanoic acid
Uniqueness
2-(2-Amino-2-oxoethoxy)-4-methylbenzoic acid is unique due to its specific structural features, such as the presence of a methyl group on the benzene ring, which distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
1050890-80-6 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-amino-2-oxoethoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)(H,13,14) |
InChI Key |
PJZDBWBWUVARLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCC(=O)N |
Origin of Product |
United States |
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